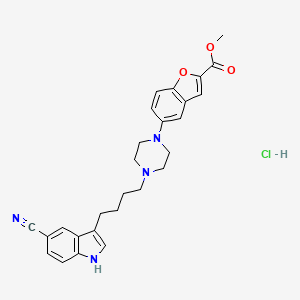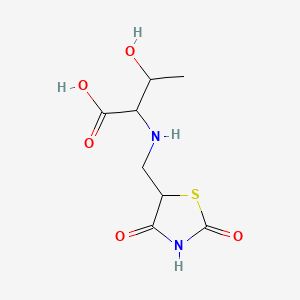![molecular formula C18H24O2 B13859476 (17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17BETA-ESTRADIOL-16,16-D2 is a stable isotope-labeled form of 17beta-estradiol, a naturally occurring estrogen steroid hormone. This compound is primarily used in scientific research to study the metabolism, pharmacokinetics, and biological effects of estradiol without interference from endogenous hormones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17BETA-ESTRADIOL-16,16-D2 involves the incorporation of deuterium atoms at the 16th position of the estradiol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the hydrogenation process. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of 17BETA-ESTRADIOL-16,16-D2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is often produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
17BETA-ESTRADIOL-16,16-D2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert estradiol to estrone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert estrone back to estradiol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)
Major Products Formed
Oxidation: Estrone
Reduction: Estradiol
Substitution: Halogenated estradiol derivatives
Wissenschaftliche Forschungsanwendungen
17BETA-ESTRADIOL-16,16-D2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some key applications include:
Chemistry: Used in studies of steroid metabolism and synthesis.
Biology: Employed in research on hormone receptor interactions and cellular signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of estradiol.
Industry: Applied in the development of new pharmaceuticals and hormone replacement therapies
Wirkmechanismus
17BETA-ESTRADIOL-16,16-D2 exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of estradiol to ERs activates the receptor, leading to changes in gene transcription and protein synthesis. This process involves both genomic and non-genomic actions, with the former involving direct regulation of gene expression and the latter involving rapid signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estrone: Another naturally occurring estrogen with a similar structure but differing in the oxidation state at the C17 position.
Estriol: A weaker estrogen compared to estradiol, with hydroxyl groups at the C16 and C17 positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the C17 position.
Uniqueness
17BETA-ESTRADIOL-16,16-D2 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research settings where distinguishing between endogenous and exogenous estradiol is crucial .
Eigenschaften
Molekularformel |
C18H24O2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14?,15?,16?,17-,18?/m0/s1/i7D2 |
InChI-Schlüssel |
VOXZDWNPVJITMN-WOHCTCDTSA-N |
Isomerische SMILES |
[2H]C1(CC2C3CCC4=C(C3CCC2([C@H]1O)C)C=CC(=C4)O)[2H] |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




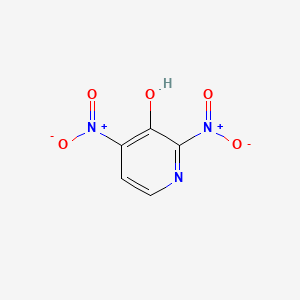
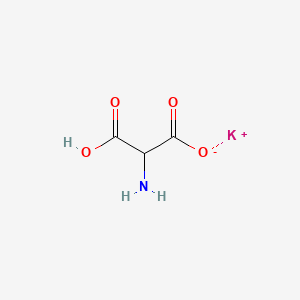

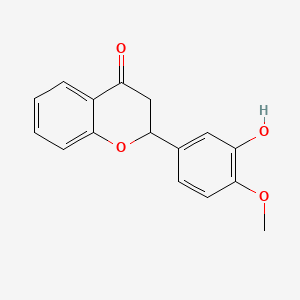
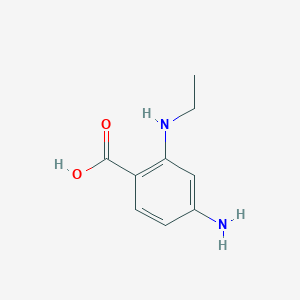
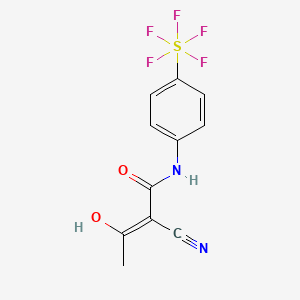
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
